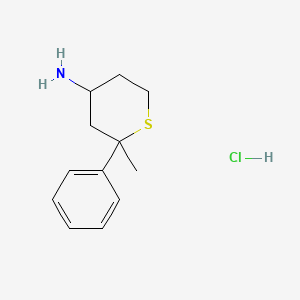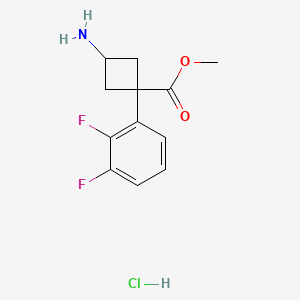
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a difluorophenyl group, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutane intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid and a halogenated cyclobutane intermediate.
Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The difluorophenyl group can be reduced to form a partially or fully hydrogenated phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the effects of cyclobutane-containing compounds on biological systems, including their interactions with proteins and enzymes.
Pharmaceutical Development: It can be used in the development of new pharmaceuticals, particularly those with improved pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It can be used as a probe to study the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the cyclobutane ring provides structural rigidity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride: Lacks the difluorophenyl group, which may result in different binding affinities and biological activities.
Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its chemical and biological properties.
Methyl (1r,3r)-3-amino-1-(3,4-difluorophenyl)cyclobutane-1-carboxylate hydrochloride: The position of the fluorine atoms is different, which may influence its interactions with molecular targets.
Uniqueness
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can significantly impact its chemical reactivity and biological activity. The combination of the cyclobutane ring, amino group, and difluorophenyl group makes it a valuable compound for various research and development applications.
Propriétés
Formule moléculaire |
C12H14ClF2NO2 |
|---|---|
Poids moléculaire |
277.69 g/mol |
Nom IUPAC |
methyl 3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-17-11(16)12(5-7(15)6-12)8-3-2-4-9(13)10(8)14;/h2-4,7H,5-6,15H2,1H3;1H |
Clé InChI |
JGNBUBXHLWXFIN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)N)C2=C(C(=CC=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


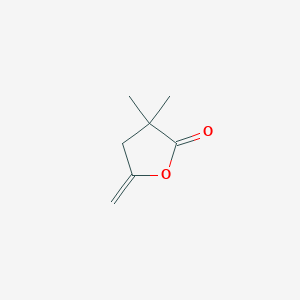
![Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13459809.png)
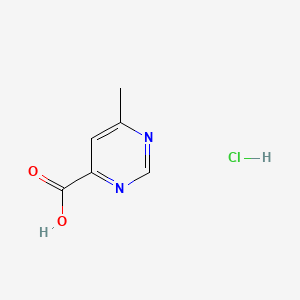

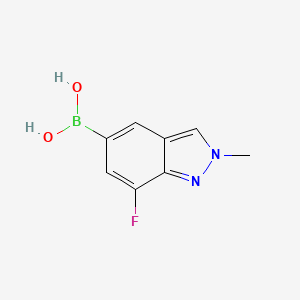
![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)
![[4,4-Diethoxy-1-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B13459831.png)
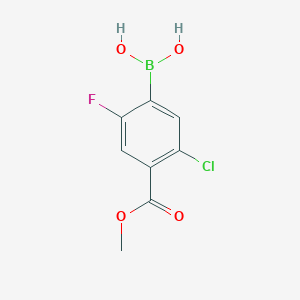

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
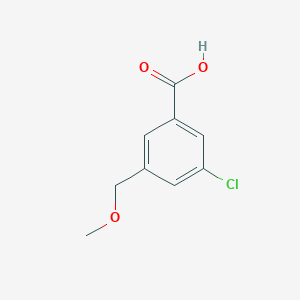
![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)
